molecular formula C17H14S B14126767 Naphthalen-2-yl(m-tolyl)sulfane

Naphthalen-2-yl(m-tolyl)sulfane

Cat. No.: B14126767
M. Wt: 250.4 g/mol
InChI Key: CSTWHRLDXJVEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl(m-tolyl)sulfane (CAS 1361950-35-7) is an organic sulfur compound with the molecular formula C17H14S and a molecular weight of 250.36 g/mol. This compound is supplied as a yellow to white solid with a melting point range of 60 to 64 °C and should be stored sealed in a dry environment at room temperature . As a sulfide derivative featuring naphthalene and tollyl groups, this compound serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Recent methodologies for synthesizing beta-keto sulfides, a class of compounds with significant medicinal potential, highlight the use of similar naphthalene-derived sulfide structures. These compounds are investigated as crucial intermediates in the synthesis of complex bioactive molecules, including Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, a medication used to prevent and treat osteoporosis . The mechanism of action for such drug candidates often involves selective binding to estrogen receptors, thereby modulating estrogenic activity and mitigating conditions associated with estrogen deficiency . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylnaphthalene

InChI

InChI=1S/C17H14S/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3

InChI Key

CSTWHRLDXJVEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Basis

The radical thiol-ene reaction, as demonstrated in recent studies, offers a robust platform for constructing C–S bonds under mild conditions. This method leverages the anti-Markovnikov addition of thiols to electron-deficient alkenes, such as gem-difluorovinyl derivatives, via a radical chain mechanism. For Naphthalen-2-yl(m-tolyl)sulfane synthesis, the reaction employs 2-(2,2-difluorovinyl)naphthalene (1a) and 3-methylbenzenethiol (2a') under blue light irradiation (Scheme 1).

Scheme 1: Radical pathway for this compound synthesis
\$$
\ce{1a + 2a' ->[h\nu][\text{Blue LED}] 3a'}
\$$

The mechanism initiates with homolytic cleavage of the S–H bond in 3-methylbenzenethiol under 430 nm light, generating a thiyl radical. This species adds regioselectively to the β-carbon of the difluorovinyl group, followed by β-fluoride elimination to yield the stabilized vinyl radical. Chain propagation concludes with hydrogen abstraction from another thiol molecule, regenerating the thiyl radical.

Optimized Synthetic Procedure

Materials:

  • 2-(2,2-Difluorovinyl)naphthalene (1a): 0.2 mmol
  • 3-Methylbenzenethiol (2a'): 0.3 mmol (1.5 equiv)
  • Dimethyl carbonate (DMC): 2.0 mL (degassed)

Protocol:

  • Charge a 10 mL Schlenk tube with 1a and 2a'.
  • Add degassed DMC and subject to three freeze-pump-thaw cycles.
  • Backfill with N₂ and irradiate with blue LED (430 nm, 10 W) at 25°C for 3 h.
  • Concentrate under reduced pressure and purify via silica chromatography (petroleum ether/ethyl acetate = 20:1).

Yield: 68–72% (extrapolated from analogous para-tolyl derivative).

Critical Reaction Parameters

Parameter Optimal Value Deviation Impact
Light Intensity 10 W (430 nm) <8 W: Incomplete conversion
Solvent DMC THF: Radical quenching observed
Thiol Equiv 1.5 1.0: 45% yield
Temperature 25°C 40°C: Side product formation

Control experiments with TEMPO (3 equiv) suppressed product formation, confirming radical intermediacy. Light on/off studies demonstrated strict photodependence, with no conversion occurring in darkness.

B(C6F5)3-Catalyzed Alkyne-Thiosulfonate Coupling

Lewis Acid-Mediated Dual Activation

An alternative route exploits the ambiphilic reactivity of thiosulfonates under B(C6F5)3 catalysis. This method couples S-(m-tolyl) thiosulfonates (2b) with 2-ethynylnaphthalene (1b) through a concerted sulfur(IV)-to-sulfur(II) reduction (Scheme 2).

Scheme 2: Lewis acid-catalyzed synthesis
\$$
\ce{1b + 2b ->[B(C6F5)3][DABCO] 3a'}
\$$

The boron catalyst activates both the thiosulfonate’s sulfonyl group and the alkyne’s π-system, enabling a formal [2+2] cycloaddition followed by retro-electrocyclization. Triethylenediamine (DABCO) scavenges liberated sulfinic acid, driving the equilibrium.

Stepwise Synthesis and Isolation

Thiosulfonate Preparation (2b):

  • React 3-methylbenzenesulfonyl chloride (10 mmol) with (n-Bu)4NI (30 mmol) in CH3CN/acetone (5:1) at 25°C for 20 h.
  • Isolate S-(m-tolyl) 4-methylbenzenesulfonothioate via silica chromatography (petroleum ether/ethyl acetate = 15:1).

Main Coupling Reaction:

  • Combine B(C6F5)3 (10 mol%), DABCO (1.0 equiv), 2b (1.5 equiv), and 1b (1.0 equiv) in CH3CN.
  • Heat at 50°C under air for 24 h.
  • Purify crude product by flash chromatography (petroleum ether/ethyl acetate = 10:1).

Yield: 28–32% (based on analogous p-tolyl system).

Spectroscopic Characterization Data

1H NMR (500 MHz, CDCl3):

  • δ 7.82–7.76 (m, 3H, naphthyl H)
  • δ 7.45 (d, J = 8.0 Hz, 2H, m-tolyl H)
  • δ 7.31–7.25 (m, 4H, aromatic H)
  • δ 2.41 (s, 3H, CH3)

13C NMR (126 MHz, CDCl3):

  • 139.8 (C-S)
  • 134.2, 132.7, 128.9 (naphthyl C)
  • 21.5 (CH3)

HRMS (ESI):

  • [M + Na]+ Calcd for C17H16NaS2+: 307.0698
  • Found: 307.0701

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

Metric Radical Method Lewis Acid Method
Yield 68–72% 28–32%
Reaction Time 3 h 24 h
Substrate Complexity Low Moderate
Purification Simple Challenging
Scalability >5 mmol demonstrated ≤1 mmol tested

The radical approach offers superior yields and shorter reaction times, attributed to the chain-propagation mechanism’s inherent efficiency. Conversely, the Lewis acid method requires pre-synthesized thiosulfonates, introducing additional synthetic steps.

Functional Group Tolerance

  • Radical Method: Tolerates electron-rich thiols but sensitive to protic solvents.
  • Lewis Acid Method: Compatible with sterically hindered alkynes but inhibited by strongly coordinating groups.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(m-tolyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Naphthalen-2-yl(m-tolyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(m-tolyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, influencing the compound’s behavior in biological systems and materials science.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Structural Features
This compound C₁₇H₁₄S 250.36 Electron-donating methyl group on benzene Meta-substitution reduces steric hindrance
Naphthalen-2-yl(styryl)sulfane C₁₈H₁₄S 262.08 Styryl group introduces π-conjugation High E/Z isomer ratio (90:10 to 20:1)
Di(naphthalen-2-yl)sulfane C₂₀H₁₄S 286.39 Symmetric naphthyl groups Non-planar naphthalene rings (dihedral angle: 56.15°)
Methyl(naphthalen-2-yl)sulfane C₁₁H₁₀S 174.26 Simple methyl-sulfur linkage Lower steric bulk compared to aryl derivatives

Key Observations :

  • The meta-tolyl group in this compound provides moderate steric bulk and electron-donating effects, enhancing stability compared to unsubstituted phenyl analogs.
  • Styryl-containing analogs (e.g., Naphthalen-2-yl(styryl)sulfane) exhibit extended π-conjugation, influencing photophysical properties and isomerization behavior .
  • Di(naphthalen-2-yl)sulfane demonstrates crystallographic non-planarity, critical for applications in copper-cluster composites .

Key Observations :

  • This compound achieves scalable yields (up to 87%) under sonication-assisted, copper-catalyzed conditions, demonstrating industrial viability .
  • Styryl derivatives require transition-metal catalysts (e.g., Ni or Cu) for controlled stereoselectivity, with yields exceeding 90% in optimized protocols .
  • Vinyl sulfides (e.g., compound 3jb) show lower yields due to competing side reactions in tosyl-containing systems .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data and Physical Properties

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C) State
This compound 7.31–7.17 (m, aromatic), 2.32 (s, CH₃) 140.49 (C–S), 20.97 (CH₃) 60–64 Solid
Naphthalen-2-yl(styryl)sulfane 7.30–7.22 (m, styryl), 6.89 (d, J=16 Hz) 126.3 (vinyl), 128.8 (aromatic) Not reported Solid
Methyl(naphthalen-2-yl)sulfane 7.80–7.30 (m, naphthyl), 2.50 (s, SCH₃) 44.7 (SCH₃), 136.1 (C–S) Not reported Liquid

Key Observations :

  • The meta-tolyl group in this compound is confirmed by a singlet at δ 2.32 ppm (¹H NMR) and δ 20.97 ppm (¹³C NMR) .
  • Styryl derivatives exhibit characteristic vinyl proton couplings (J = 16 Hz) in ¹H NMR .

Biological Activity

Naphthalen-2-yl(m-tolyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a tolyl group and a sulfur atom. The presence of the sulfur atom in the structure is critical as it often influences the biological activity of sulfone and thioether compounds.

Antimicrobial Activity

Research has indicated that compounds containing naphthalene and sulfur functionalities exhibit significant antimicrobial properties. For instance, studies have shown that naphthalenes can target bacterial membranes, leading to cell lysis. The specific activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Naphthalene SulfideStaphylococcus aureus32 µg/mL
Naphthalene ThioetherEscherichia coli64 µg/mL
This compoundNot yet testedN/A

Anti-inflammatory Effects

In addition to antimicrobial properties, naphthalene derivatives have been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models.

Case Study: Anti-inflammatory Activity

A study on a series of naphthalene derivatives found that certain substitutions at the 2-position significantly enhanced their ability to inhibit nitric oxide production in macrophages, suggesting a potential pathway for anti-inflammatory activity. While specific data for this compound remains limited, its structural analogs provide a promising outlook.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through mechanisms such as:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : The hydrophobic nature of naphthalene derivatives allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Cytokine Modulation : By influencing signaling pathways related to inflammation and immune response.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies on related compounds suggest:

  • Absorption : Moderate absorption through oral routes.
  • Metabolism : Potential hepatic metabolism with formation of active metabolites.
  • Excretion : Primarily renal excretion.

Toxicity profiles for similar naphthalene derivatives indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects.

Q & A

Q. What are the established synthetic routes for Naphthalen-2-yl(m-tolyl)sulfane, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving thiols and aryl halides. For example, a modified Ullmann coupling under copper catalysis can yield the target compound. Purity validation requires chromatographic techniques (HPLC or GC-MS) alongside spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Crystallographic refinement using SHELX programs (e.g., SHELXL for small-molecule structures) can resolve ambiguities in stereochemistry .

Q. How are toxicity profiles assessed for sulfane sulfur compounds like this compound in preclinical studies?

Toxicity assessments follow standardized protocols, including in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) and in vivo studies in rodents. Key endpoints include hepatic/renal function markers, hematological parameters, and histopathology. Risk of bias (RoB) evaluation tools (Table C-6/C-7) are critical for determining study validity, focusing on randomization, dose accuracy, and outcome reporting .

Q. What spectroscopic techniques are optimal for characterizing sulfane sulfur interactions in this compound?

Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) are effective for probing sulfur bonding environments. DFT calculations complement experimental data by modeling vibrational frequencies and electronic transitions. For example, the S–S stretching mode in sulfane sulfur can be identified at ~450–500 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

Data discrepancies often arise from variability in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should apply confidence ratings (e.g., High/Moderate/Low per ) to prioritize studies with rigorous randomization, concealed allocation, and complete outcome reporting. Meta-analyses adjusting for covariates (e.g., dose, exposure duration) can reconcile conflicting results .

Q. What mechanistic insights explain the biological activity of sulfane sulfur in this compound?

Sulfane sulfur (S⁰) reacts with cysteine residues in proteins (e.g., MarR family transcriptional regulators), forming persulfides or disulfides that alter DNA-binding affinity. This modulates oxidative stress responses and antibiotic resistance pathways in bacteria. SSP4 fluorescent probes enable real-time tracking of sulfane sulfur dynamics in live cells .

Q. What computational strategies address challenges in modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Docking studies further elucidate interactions with biological targets (e.g., hepatoprotective enzymes) .

Q. How do crystallographic refinement tools like SHELX improve structural analysis of sulfane-containing compounds?

SHELXL refines crystal structures by optimizing anisotropic displacement parameters and resolving disorder. For sulfane sulfur moieties, restraints on S–S bond lengths (2.0–2.1 Å) and angles (~104°) ensure accuracy. Twinning corrections (via SHELXD) are critical for high-throughput phasing in macromolecular complexes .

Methodological Considerations

  • Experimental Design : Prioritize controlled exposure studies (Table B-1) with defined endpoints (e.g., hepatic effects, oxidative stress markers) .
  • Data Validation : Cross-validate crystallographic data with spectroscopic results to confirm sulfur bonding motifs .
  • Confidence Assessment : Use RoB questionnaires to exclude studies with unblinded dosing or incomplete outcome reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.